Product packaging for Oratecan(Cat. No.:CAS No. 1992961-26-8)

Oratecan

Cat. No.: B3188186
CAS No.: 1992961-26-8
M. Wt: 623.1
InChI Key: GURKHSYORGJETM-MGDILKBHSA-N
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Description

Oratecan is an investigational oral chemotherapeutic agent designed as an alternative to intravenous irinotecan. It is a novel formulation that combines irinotecan with encequidar methanesulfonate, a minimally absorbed P-glycoprotein (P-gp) pump inhibitor. By inhibiting intestinal P-gp, encequidar enhances the oral bioavailability of irinotecan, a drug that is otherwise poorly absorbed when taken orally . Irinotecan is a prodrug that is converted in the body to its active metabolite, SN-38, which is a potent topoisomerase I inhibitor. SN-38 works by stabilizing the complex between topoisomerase I and DNA, leading to double-stranded DNA breaks during replication and ultimately triggering apoptosis in cancer cells . A key study determined the maximum tolerated dose (MTD) of this compound to be 280 mg/m² of irinotecan combined with 15 mg of encequidar methanesulfonate, administered every 21 days . Pharmacokinetic data from clinical trials have shown that this oral formulation can achieve plasma levels of irinotecan and SN-38 that are comparable to those observed with standard intravenous administration . The safety profile of this compound is similar to that of IV irinotecan, with manageable side effects. Its primary research value lies in its potential to transform cancer treatment by enabling convenient, at-home dosing. This could significantly reduce the burden on patients who would otherwise require protracted in-patient infusions, particularly in pediatric oncology . Research into this compound aims to provide a patient-centered therapy that maintains efficacy while improving quality of life during treatment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H39ClN4O6 B3188186 Oratecan CAS No. 1992961-26-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[(19R)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38N4O6.ClH/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2;/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3;1H/t33-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURKHSYORGJETM-MGDILKBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H39ClN4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

623.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Cellular Mechanisms of Oratecan Action

Mechanism of Action of Irinotecan (B1672180) and its Active Metabolite, SN-38

Irinotecan is a prodrug that is converted in the body, primarily in the liver by carboxylesterase enzymes, into its active metabolite, SN-38 patsnap.com. SN-38 is significantly more potent than irinotecan itself, with studies showing it can be 100 to 1000 times more active wikipedia.orgnih.gov. Irinotecan is a semisynthetic analog of camptothecin (B557342), a natural plant alkaloid guidetopharmacology.orgprobes-drugs.org.

Topoisomerase I Inhibition and DNA Damage Induction

The primary mechanism of action of SN-38 is the inhibition of DNA topoisomerase I (Topo I) patsnap.commdpi.comiiarjournals.org. Topo I is a crucial nuclear enzyme involved in regulating DNA topology during processes like replication and transcription patsnap.compharmgkb.orgnih.gov. It functions by creating transient single-strand breaks in DNA to relieve torsional strain, then re-ligating the breaks patsnap.comnih.gov.

SN-38 exerts its cytotoxic effect by binding to the reversible complex formed between Topo I and DNA during the process of strand breaking and re-ligation patsnap.commdpi.com. This binding stabilizes the complex, preventing the re-ligation of the DNA strand break patsnap.commdpi.com. This stabilized complex is often referred to as a "cleavable complex" or "Topo I-DNA-SN-38 ternary complex" iiarjournals.orgpharmgkb.org.

The formation of these stabilized complexes leads to the accumulation of single-strand breaks in the DNA patsnap.com. During DNA replication, the replication fork moving along the DNA template collides with these stabilized Topo I-DNA-SN-38 complexes patsnap.compharmgkb.org. These collisions convert the single-strand breaks into highly cytotoxic double-strand breaks (DSBs) patsnap.compharmgkb.org. These DSBs are considered lethal DNA lesions mdpi.com.

Cellular Responses to Topoisomerase I Poisoning (e.g., Cell Cycle Arrest, Apoptosis Pathways)

The induction of DNA damage, particularly DSBs, by Topo I poisons like SN-38 triggers a cascade of cellular responses aimed at DNA repair and maintaining genomic integrity nih.govresearchgate.net. When the damage is too extensive to be repaired, these pathways can lead to programmed cell death, or apoptosis patsnap.comnih.govresearchgate.net.

One key cellular response is the activation of DNA damage checkpoints, which halt the cell cycle at specific phases to allow time for DNA repair nih.govnih.gov. Topoisomerase I poisons are known to induce S-phase arrest, as the collision between the replication machinery and the stabilized Topo I-DNA complexes occurs during DNA synthesis iiarjournals.orgpharmgkb.orgnih.gov. Additionally, G2/M arrest can be observed as a cellular response to Topo I-mediated DNA damage nih.govresearchgate.netnih.gov. These cell cycle arrests are mediated by signaling pathways involving kinases such as ATR (Ataxia-telangiectasia and Rad3-related) and Chk1 (Checkpoint kinase 1) nih.govmdpi.comresearchgate.net.

If the DNA damage is irreparable, the cell can initiate apoptotic pathways patsnap.comnih.govresearchgate.net. The induction of apoptosis by Topo I inhibitors involves the activation of caspases, a family of proteases that execute the dismantling of the cell researchgate.netmdpi.com. Studies have shown that Topo I poisoning can induce the intrinsic apoptotic pathway, potentially involving factors like p53 and the activation of caspases such as caspase-9 and caspase-3 pharmgkb.orgresearchgate.netmdpi.com.

Encequidar-Mediated P-glycoprotein Inhibition

Encequidar (B1663005) (also known as HM30181) is a potent and selective inhibitor of P-glycoprotein (P-gp), an efflux transporter protein guidetopharmacology.orgmedchemexpress.commedkoo.com. P-gp, encoded by the ABCB1 gene, is a member of the ATP-binding cassette (ABC) transporter family and plays a significant role in the efflux of various substrates, including many chemotherapy drugs, from cells guidetopharmacology.orgmedchemexpress.com. This efflux activity contributes to poor oral bioavailability and the development of multidrug resistance in cancer cells guidetopharmacology.orgmedchemexpress.com.

Specificity and Potency of Encequidar as a P-gp Inhibitor

Encequidar has been characterized as a potent and selective inhibitor of human P-gp (hP-gp) medchemexpress.comnih.gov. In vitro studies have demonstrated its high potency, with an IC50 value of 0.0058 ± 0.0006 µM against hP-gp nih.gov. This indicates that a very low concentration of encequidar is required to inhibit P-gp activity by 50%. Compared to other P-gp inhibitors like tariquidar (B1662512), encequidar has shown comparable or even higher potency depending on the specific assay and cell line used medchemexpress.commedkoo.com.

A key characteristic of encequidar is its high selectivity for P-gp over other ABC transporters, such as breast cancer resistance protein (BCRP) researchgate.netnih.gov. Studies have shown that encequidar is significantly less potent against human BCRP compared to hP-gp, with IC50 values greater than 10 µM nih.gov. This selectivity is important to minimize potential off-target effects and drug interactions mediated by the inhibition of other transporters.

Furthermore, encequidar is designed to be minimally absorbed when administered orally researchgate.netguidetopharmacology.orgmedchemexpress.com. This characteristic aims to concentrate its inhibitory effect on P-gp located in the intestinal endothelium, which is a major barrier to the oral absorption of P-gp substrate drugs like irinotecan researchgate.netguidetopharmacology.orgmedchemexpress.com. By primarily acting locally in the intestine, encequidar can enhance the absorption of co-administered drugs while potentially reducing systemic P-gp inhibition and associated side effects in other tissues like the brain medchemexpress.com.

Molecular Interactions of Encequidar with P-gp

P-gp has a large, flexible drug-binding pocket located within its transmembrane domains mdpi.com. This pocket can accommodate a diverse range of substrates and inhibitors mdpi.com. Encequidar functions as a competitive inhibitor of P-gp, meaning it competes with substrate drugs for binding to the transporter medchemexpress.com.

Structural studies, including cryo-electron microscopy (cryo-EM), have provided insights into the molecular interactions between encequidar and human P-gp nih.govacs.orgrcsb.org. These studies have shown that encequidar binds within the central drug-binding cavity of P-gp nih.govacs.org. Specific interactions, such as pi-stacking interactions between aromatic rings of encequidar and residues within the binding pocket, contribute to the high affinity binding nih.govacs.org. For instance, the central dimethoxy phenyl ring of encequidar has been observed to have a pi-stacking interaction with a quinoline (B57606) ring of a second encequidar molecule in the binding cavity in some structural models nih.govacs.org. The binding of competitive inhibitors like encequidar is proposed to arrest P-gp in an occluded conformation, thereby blocking substrate binding and the conformational changes required for transport mdpi.com.

Impact on Irinotecan/SN-38 Cellular Accumulation and Intracellular Concentration

P-gp is a major efflux transporter for SN-38 pharmgkb.org. By actively transporting SN-38 out of cancer cells and intestinal cells, P-gp reduces the intracellular concentration of the active metabolite, thereby limiting its cytotoxic activity and decreasing oral absorption pharmgkb.orgmedchemexpress.com.

The co-administration of encequidar with irinotecan in Oratecan is intended to inhibit P-gp-mediated efflux of SN-38, particularly in the intestine and potentially in cancer cells that overexpress P-gp researchgate.netpharmgkb.orgmedchemexpress.com. By inhibiting P-gp, encequidar is expected to increase the cellular accumulation and intracellular concentration of SN-38 pharmgkb.orgmedchemexpress.comresearchgate.net.

Studies evaluating this compound have shown that encequidar increases the exposure of both irinotecan and SN-38 nih.govresearchgate.net. This enhanced exposure is attributed to the reduced efflux of irinotecan and/or SN-38 by P-gp in the presence of encequidar, leading to increased absorption and potentially higher concentrations within target cells pharmgkb.orgmedchemexpress.com. Increased intracellular concentrations of SN-38 are expected to lead to enhanced Topo I inhibition, increased DNA damage, and ultimately, greater cytotoxic effects on cancer cells patsnap.compharmgkb.org.

Data from a dose-finding study of this compound demonstrated that SN-38 exposures comparable to those achieved with intravenous irinotecan were observed at certain this compound dose levels nih.govresearchgate.net. This finding supports the role of encequidar in improving the systemic exposure of SN-38 after oral administration of irinotecan nih.govresearchgate.net.

Here is a table summarizing some key data points related to encequidar's potency:

InhibitorTargetIC50 (nM)Cell LineSource
EncequidarhP-gp5.8 ± 0.6 (µM > 10)hP-gp/hBCRP nih.gov
EncequidarhP-gp13.1 ± 2.3CCRF-CEM T cells medchemexpress.com
TariquidarP-gp8.2 ± 2.0CCRF-CEM T cells medchemexpress.com
EncequidarMDR10.63MDCK monolayers medkoo.com

Note: IC50 values can vary depending on the assay conditions and cell lines used.

This compound is an investigational product comprising a combination of two distinct agents: irinotecan and encequidar methanesulfonate (B1217627) wikipedia.orgguidetopharmacology.orgguidetopharmacology.orgfishersci.fi. Irinotecan is a well-established chemotherapy agent that functions as a topoisomerase I inhibitor. Topoisomerase I is a crucial enzyme involved in DNA replication and transcription; its inhibition by irinotecan's active metabolite, SN-38, leads to DNA strand breaks and ultimately cell death. Encequidar (also known as HM30181A) is a novel compound designed as a potent and minimally absorbed inhibitor of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), also known as ABCB1 wikipedia.orgguidetopharmacology.org. P-gp is an efflux pump widely expressed in various tissues, including the intestine and in many cancer cells, where it actively transports numerous substrates, including some chemotherapy drugs like irinotecan and paclitaxel (B517696), out of the cell wikipedia.org. This efflux activity is a significant mechanism of multidrug resistance in cancer wikipedia.org. The combination in this compound is intended to leverage the cytotoxic activity of irinotecan while utilizing encequidar to modulate its absorption and disposition, particularly by inhibiting P-gp-mediated efflux wikipedia.org.

Synergistic Cellular Effects of this compound Components

The synergistic cellular effects observed with this compound stem primarily from the interaction between irinotecan and encequidar, specifically the ability of encequidar to inhibit P-gp. By blocking this efflux pump, encequidar can increase the intracellular concentration of irinotecan and its highly potent metabolite, SN-38, in cancer cells that overexpress P-gp wikipedia.org. This enhanced intracellular accumulation of the cytotoxic agent leads to a greater degree of DNA damage and subsequent cell death than would be achieved with irinotecan alone, particularly in resistant cell populations.

Enhanced Cytotoxicity in In Vitro Cancer Models

While specific detailed in vitro cytotoxicity data for the this compound combination (irinotecan + encequidar) in various cancer cell lines were not extensively provided with quantitative data tables in the search results, the fundamental principle behind this compound's design suggests enhanced cytotoxicity, particularly in cell lines exhibiting P-gp-mediated resistance. The inclusion of encequidar, a potent P-gp inhibitor, is aimed at overcoming the efflux of irinotecan and SN-38 by these transporters in cancer cells wikipedia.org. Studies on other drug combinations involving P-gp inhibitors and chemotherapy agents have demonstrated that inhibiting efflux pumps can lead to increased intracellular drug levels and consequently enhanced cytotoxicity in vitro. For instance, research on the combination of irinotecan's active metabolite, SN-38, with trifluorothymidine showed synergistic cytotoxicity in human colon cancer cell lines, highlighting the potential for synergistic interactions with irinotecan-based regimens. The expected outcome of combining irinotecan with encequidar in vitro is a synergistic increase in cancer cell killing, especially in models where P-gp expression confers resistance to irinotecan. This synergy is attributed to encequidar preventing the cancer cells from effectively pumping out the cytotoxic irinotecan and SN-38 wikipedia.org.

Modulation of Intracellular Drug Disposition

Encequidar plays a key role in modulating the intracellular disposition of irinotecan and its active metabolite, SN-38, primarily through the inhibition of P-gp wikipedia.org. P-gp is a significant factor in the pharmacokinetics of irinotecan and SN-38, contributing to their efflux from cells, including cancer cells and intestinal enterocytes wikipedia.org. By inhibiting P-gp, encequidar reduces the rate at which irinotecan and SN-38 are transported out of the cancer cells, leading to higher and more sustained intracellular concentrations of these cytotoxic compounds wikipedia.org. This modulation of intracellular drug disposition is crucial for overcoming P-gp-mediated drug resistance, a common challenge in cancer chemotherapy wikipedia.org. The increased intracellular accumulation of SN-38, the highly active metabolite, is particularly important as it is the primary mediator of irinotecan's cytotoxic effects through topoisomerase I inhibition. Furthermore, while encequidar is minimally absorbed systemically, local inhibition of intestinal P-gp is also a key aspect of this compound, designed to improve the oral bioavailability of irinotecan wikipedia.org. This highlights how encequidar influences drug disposition at multiple levels, ultimately aiming to enhance the delivery and effectiveness of irinotecan at the cellular level within tumors.

Preclinical Pharmacokinetics, Disposition, and Metabolism of Oratecan

Preclinical Pharmacokinetic Profiles of Irinotecan (B1672180) and SN-38 in the Presence of Encequidar (B1663005)

The co-administration of encequidar with irinotecan has been investigated in preclinical models to evaluate its impact on the systemic exposure of both the prodrug and its active metabolite. Encequidar functions primarily as an inhibitor of the efflux transporter P-glycoprotein, which is highly expressed in the intestinal epithelium and limits the oral absorption of many drugs, including irinotecan guidetopharmacology.orgresearchgate.netnih.gov. By inhibiting intestinal P-gp, encequidar aims to increase the fraction of orally administered irinotecan that is absorbed into the systemic circulation.

Oral Bioavailability Enhancement Mediated by Encequidar in Preclinical Studies

The primary objective of combining irinotecan with encequidar in an oral formulation is to enhance the oral bioavailability of irinotecan, which is typically low due to extensive efflux by P-gp in the gut guidetopharmacology.orgresearchgate.netnih.gov. Preclinical studies have provided evidence for this enhancement. Encequidar is characterized by its poor oral bioavailability, ensuring that its inhibitory effect is concentrated in the intestine with minimal systemic exposure guidetopharmacology.orgresearchgate.netresearchgate.net. This targeted inhibition of intestinal P-gp allows for increased absorption of co-administered substrates like irinotecan. Studies have shown that in mouse models, co-administration of certain inhibitors of ABC transporters, including those that inhibit ABCG2 (another transporter involved in drug efflux), can dramatically increase the bioavailability of oral irinotecan nih.gov. While encequidar is primarily a P-gp inhibitor, these preclinical findings with other efflux transporter inhibitors support the principle that blocking intestinal efflux significantly improves the oral absorption of irinotecin. Encequidar's design as a minimally absorbed P-gp inhibitor specifically targets this mechanism to improve the oral bioavailability of drugs that are substrates for intestinal efflux pumps guidetopharmacology.orgresearchgate.netnih.gov.

Preclinical Metabolism of Irinotecan and SN-38

Irinotecan is a prodrug that requires metabolic activation to its more potent form, SN-38 aacrjournals.orgiiarjournals.orgwikipedia.orgnih.govresearchgate.netresearchgate.netpnas.org. Subsequently, SN-38 undergoes further metabolism, primarily detoxification, through glucuronidation.

Role of Carboxylesterases in SN-38 Formation in Animal Models

The conversion of irinotecan to SN-38 is primarily catalyzed by carboxylesterase enzymes (CES) aacrjournals.orgiiarjournals.orgaacrjournals.orgresearchgate.netpnas.orgresearchgate.netnih.gov. In preclinical animal models, such as mice, carboxylesterase activity plays a significant role in determining the extent of SN-38 formation. Studies using carboxylesterase 1 (Ces1) knockout mice have demonstrated a profoundly decreased conversion of irinotecan to SN-38 in plasma and tissues, highlighting the critical role of Ces1 in this metabolic step in mice researchgate.netresearchgate.net. Conversely, hepatic human CES1 transgenic mice exhibited enhanced metabolism of irinotecan to SN-38 in the liver and kidney researchgate.netresearchgate.net. These preclinical findings underscore the importance of carboxylesterase activity, particularly CES1, in the bioactivation of irinotecan to SN-38 in animal models. The conversion of irinotecan to SN-38 can also occur in the small intestine and liver aacrjournals.orgpnas.org.

Glucuronidation of SN-38 (SN-38G) and UGT1A1 Activity in Preclinical Systems

SN-38 is primarily inactivated through glucuronidation, a metabolic process that converts SN-38 to its less toxic and more readily excretable conjugate, SN-38 glucuronide (SN-38G) aacrjournals.orgwikipedia.orgresearchgate.netpnas.orgnih.govpharmgkb.orgnih.govresearchgate.net. The enzyme primarily responsible for this conjugation is UDP-glucuronosyltransferase 1A1 (UGT1A1) wikipedia.orgresearchgate.netpnas.orgpharmgkb.orgnih.govresearchgate.netiiarjournals.org. Preclinical studies in animal models have investigated the role of UGT1A1 in SN-38 detoxification. For example, studies in mice with tissue-specific deletion of the Ugt1 locus (which includes Ugt1a1) have shown that intestinal UGT1A-specific glucuronidation of SN-38 is essential in preventing SN-38-induced toxicity, indicating the importance of this metabolic pathway in preclinical systems pnas.org. While hepatic UGT1A1 is conventionally considered a major contributor to SN-38 detoxification, preclinical data also suggest a significant role for intestinal UGT1A activity pnas.org.

Influence of Encequidar on Irinotecan/SN-38 Metabolic Pathways in Preclinical Contexts

Based on the search results, "Oratecan" is not a single chemical compound but rather an investigational product combining irinotecan and encequidar methanesulfonate (B1217627) nih.govuni.lu. Preclinical pharmacokinetic studies, including disposition and excretion characteristics such as tissue distribution, elimination pathways, and half-life, are typically conducted on individual drug components and/or the combination product to understand the behavior of the active pharmaceutical ingredient within the body.

The provided search results discuss the clinical pharmacokinetics of this compound, focusing on the exposure levels of irinotecan and its metabolite SN-38 when administered with encequidar nih.govuni.lu. Encequidar is described as a P-glycoprotein (P-gp) inhibitor intended to improve the oral absorption and bioavailability of co-administered drugs like irinotecan nih.govuni.luguidetopharmacology.org. While some general preclinical pharmacokinetic principles and studies in animal models for other compounds are mentioned guidetopharmacology.orgwikipedia.orgwikidata.orgprobes-drugs.orgnih.govmims.comfluoroprobe.combvsalud.orgcsic.es, specific preclinical data focusing solely on the disposition and excretion characteristics of "this compound" as a single chemical entity or the combination in preclinical species, as per the requested outline sections (3.3, 3.3.1, 3.3.2), were not found in the search results.

Therefore, it is not possible to generate a detailed, scientifically accurate article strictly adhering to the provided outline focusing solely on the preclinical disposition and excretion characteristics of "this compound" as a single chemical compound based on the available search information.

Preclinical Efficacy Studies of Oratecan

In Vitro Antitumor Activity

In vitro studies are fundamental in determining the direct cytotoxic effects of a compound on cancer cells. For Oratecan's active component, irinotecan (B1672180), these studies have established a broad spectrum of activity across numerous cancer cell types.

The antitumor activity of irinotecan and its potent metabolite SN-38 has been demonstrated across a wide range of human cancer cell lines. Research has shown growth inhibitory activity against various malignancies, including those of colorectal and pancreatic origin. For instance, studies have documented the anti-proliferative effects of irinotecan in cell lines such as HT29 and NMG64/84 (colon cancer), as well as COLO-357, MIA PaCa-2, and PANC-1 (pancreatic cancer). nih.gov The activity of SN-38 has been shown to be considerably greater than that of its parent compound, irinotecan. researchgate.net Further research has demonstrated the cytotoxic effects of topoisomerase I inhibitors in other commonly used laboratory cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), HeLa (cervical cancer), and HepG2 (liver cancer), underscoring the broad potential of this class of agents. researchgate.net

Table 1: Antitumor Activity of Irinotecan in Various Human Cancer Cell Lines

Cell LineCancer TypeReference
HT29Colon Carcinoma nih.gov
NMG64/84Colon Carcinoma nih.gov
HCT116Colon Carcinoma researchgate.netnih.gov
COLO-357Pancreatic Carcinoma nih.gov
MIA PaCa-2Pancreatic Carcinoma nih.gov
PANC-1Pancreatic Carcinoma nih.gov
MCF-7Breast Adenocarcinoma researchgate.net
HeLaCervical Adenocarcinoma researchgate.net
HepG2Hepatocellular Carcinoma researchgate.net

The cytotoxic effect of irinotecan is directly related to its concentration and the duration of exposure. In vitro studies consistently show that as the concentration of irinotecan or SN-38 increases, the survival rate of cancer cells decreases. nih.gov This dose-dependent relationship is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Preclinical evaluations have determined the IC50 values for irinotecan in various cell lines. For example, in a human tumor colony-forming assay mimicking conditions of regional chemotherapy, irinotecan displayed concentration-dependent inhibition of colony formation. nih.gov The IC50 values after a 30-minute exposure were determined for several cell lines, highlighting the varying sensitivity of different cancer types to the drug. nih.gov This relationship is critical for understanding the potency of the compound and for selecting relevant concentrations for further mechanistic studies. nih.govuri.edu

Table 2: IC50 Values of Irinotecan in Human Cancer Cell Lines (30-minute exposure)

Cell LineCancer TypeIC50 (µg/mL)Reference
HT29Colon Carcinoma200 nih.gov
NMG64/84Colon Carcinoma160 nih.gov
COLO-357Pancreatic Carcinoma100 nih.gov
MIA PaCa-2Pancreatic Carcinoma400 nih.gov
PANC-1Pancreatic Carcinoma150 nih.gov

Irinotecan exerts its cytotoxic effects by inhibiting topoisomerase I, an enzyme essential for DNA replication and transcription. nih.gov This inhibition leads to the stabilization of a complex between the enzyme and DNA, resulting in DNA single- and double-strand breaks. researchgate.netebsco.com The accumulation of this DNA damage triggers cellular stress responses, primarily apoptosis (programmed cell death) and cell cycle arrest. ebsco.comnih.gov

Preclinical Combination Therapy Investigations

Mechanistic Basis for Observed Synergy in Preclinical Combinations

Preclinical investigations have demonstrated that irinotecan can act synergistically with other chemotherapeutic agents, with the underlying mechanisms often converging on the potentiation of DNA damage and the induction of replicative stress in cancer cells.

A notable example is the combination of irinotecan with lurbinectedin (B608698). Lurbinectedin functions by stalling and degrading RNA Polymerase II, which in turn leads to DNA breaks and subsequent apoptosis. nih.govnih.gov Irinotecan, a topoisomerase I inhibitor, also induces DNA damage. nih.gov The combination of these two agents results in a synergistic killing of pancreatic tumor cells. nih.govnih.gov Mechanistic studies revealed that this synergy is associated with an upregulation of γH2AX, a well-established marker of DNA double-strand breaks, and the activation of the Chk1/ATR pathway, which is involved in the cellular response to replicative stress and DNA damage. nih.govnih.gov This suggests that the combined action of lurbinectedin and irinotecan overwhelms the cancer cells' DNA damage response mechanisms, leading to enhanced cell death. nih.gov

The synergistic potential of irinotecan is further illustrated in combination with PEV in preclinical models of colorectal cancer. researchgate.net This combination demonstrated enhanced antitumor effects in 3D organoid models derived from patients with metastatic colorectal cancer. researchgate.net The synergy between the active metabolite of irinotecan, SN-38, and PEV was confirmed through viability assays. researchgate.net In vivo studies using tumor-bearing athymic nude mice further corroborated these findings, showing that the combination of irinotecan and PEV led to significant tumor growth inhibition. researchgate.net

The following table summarizes the observed synergy in preclinical studies involving irinotecan:

Biomarker Discovery and Validation in Preclinical Models

The identification of predictive biomarkers is crucial for optimizing cancer therapy by selecting patients who are most likely to respond to a particular treatment. For irinotecan, the active component of this compound, several potential biomarkers have been investigated in preclinical and clinical settings.

While specific biomarker studies for this compound are not extensively documented, research into irinotecan provides valuable insights into potential predictive markers. Key areas of investigation include molecules involved in the metabolism and transport of irinotecan, as well as the drug's primary target.

Potential predictive biomarkers for irinotecan sensitivity include:

UDP-glucuronosyltransferase 1A1 (UGT1A1): This enzyme is primarily responsible for the glucuronidation of SN-38, the active metabolite of irinotecan, into an inactive form. Genetic polymorphisms in the UGT1A1 gene can lead to reduced enzyme activity, resulting in higher levels of SN-38 and an increased risk of toxicity. nih.govnih.gov Preclinical and clinical studies have suggested that the UGT1A1 genotype could predict both toxicity and response to irinotecan-based therapies. nih.gov

Breast Cancer Resistance Protein (BCRP): BCRP is an ATP-binding cassette (ABC) transporter that can efflux irinotecan and SN-38 from cancer cells, thereby contributing to drug resistance. nih.gov Overexpression of BCRP has been associated with reduced sensitivity to irinotecan in preclinical models.

DNA topoisomerase I (Top1): As the direct target of irinotecan, the expression level of Top1 in tumor cells could theoretically influence drug sensitivity. nih.gov Higher levels of Top1 might correlate with increased efficacy, although this has not been consistently demonstrated as a robust predictive biomarker.

The following table outlines potential predictive biomarkers for sensitivity to irinotecan:

In preclinical in vivo studies, the response to irinotecan, alone or in combination, is typically correlated with various pharmacodynamic and efficacy endpoints. These correlates are essential for validating the activity of the drug and for understanding the biological changes that occur in response to treatment.

In a study of irinotecan in combination with PEV in a colorectal cancer xenograft model, tumor growth inhibition was a key correlate of response. researchgate.net The combination treatment resulted in a more significant reduction in tumor volume compared to either agent alone, indicating a positive therapeutic interaction in vivo. researchgate.net

Mechanisms of Drug Resistance and Strategies to Overcome Them

Intrinsic and Acquired Resistance Mechanisms to Irinotecan (B1672180)

Resistance to irinotecan is a multifaceted problem involving changes in the drug's target enzyme, increased drug efflux, altered metabolic pathways, and enhanced DNA repair capabilities. cancer.govnih.govresearchgate.net These adaptations allow cancer cells to survive the cytotoxic effects of irinotecan's active metabolite, SN-38.

Alterations in Topoisomerase I Expression or Function

The molecular target of irinotecan's active metabolite, SN-38, is the DNA topoisomerase I (Top1) enzyme. researchgate.net SN-38 stabilizes the complex formed between Top1 and DNA, which leads to lethal double-strand breaks during DNA replication and ultimately, cell death. cancer.govresearchgate.netnih.govoaepublish.com Consequently, alterations in the Top1 enzyme are a primary mechanism of resistance.

Tumor cells can develop resistance by reducing the expression levels of the Top1 enzyme, thereby decreasing the number of available targets for SN-38. cancer.govcancernetwork.comresearchgate.net Additionally, mutations in the TOP1 gene can alter the structure of the enzyme, reducing its affinity for SN-38 or affecting its catalytic activity, which prevents the stabilization of the cytotoxic drug-enzyme-DNA complex. cancer.govnih.gov A novel mechanism has also been identified wherein cancer cells accumulate mutations in non-coding regions of DNA at Top1-cleavage sites. nih.govresearchgate.net These mutations make the DNA sequences less susceptible to cleavage by Top1, thus reducing the formation of DNA breaks even in the presence of the drug. nih.govresearchgate.net

Enhanced Drug Efflux (P-gp-mediated)

A major mechanism of multidrug resistance (MDR) in cancer is the increased expression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. researchgate.netcancernetwork.comcancer.gov These transmembrane proteins actively remove cytotoxic agents from the cell, lowering their intracellular concentration and thus their effectiveness.

For irinotecan and SN-38, the most prominent of these pumps is P-glycoprotein (P-gp), encoded by the ABCB1 (or MDR1) gene. researchgate.netnih.gov Overexpression of P-gp in tumor cells leads to the efficient removal of both irinotecan and SN-38, preventing the drug from reaching and interacting with its Top1 target. cancer.govcancernetwork.comspringer.com This mechanism is a significant contributor to acquired resistance, not only to irinotecan but to a wide range of other chemotherapeutic agents. cancer.govnih.gov

Aberrant Drug Metabolism (e.g., UGT1A1 activity)

Irinotecan is a prodrug that is converted into its highly potent active metabolite, SN-38, by carboxylesterase enzymes. nih.govoaepublish.com The subsequent inactivation and detoxification of SN-38 are primarily mediated by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1). researchgate.netoaes.cc UGT1A1 converts SN-38 into an inactive, water-soluble glucuronide metabolite (SN-38G), which can then be excreted from the body. researchgate.netoaes.cc

Elevated UGT1A1 activity within tumor cells can accelerate the detoxification of SN-38, reducing its intracellular concentration and the duration of its cytotoxic activity, thereby conferring resistance. nih.gov Genetic polymorphisms in the UGT1A1 gene, such as the UGT1A128* allele, can lead to reduced enzyme activity, which is associated with higher systemic toxicity but can also influence tumor response. oaes.cc Variations in the expression and activity of this enzyme among patients and within tumors contribute significantly to the heterogeneity of treatment response and resistance. nih.gov

DNA Repair Pathway Modulation

The cytotoxic effect of irinotecan is dependent on the formation of DNA double-strand breaks. cancer.govresearchgate.net Therefore, the cell's capacity to repair this damage is a critical determinant of its survival. Enhanced DNA repair is a key mechanism of resistance, allowing cancer cells to mitigate the lethal effects of the drug. cancer.govresearchgate.net

Following irinotecan-induced DNA damage, cells activate complex DNA damage response (DDR) pathways. Upregulation of pathways involved in repairing double-strand breaks, such as homologous recombination (HR) and non-homologous end joining (NHEJ), can efficiently reverse the damage before it triggers apoptosis. researchgate.net Proteins central to these repair processes, such as Rad51 and Rad52, have been implicated in irinotecan resistance. cancernetwork.com Furthermore, activation of pro-survival signaling pathways, like the NF-κB pathway, can suppress apoptosis and contribute to treatment failure. researchgate.net

Oratecan's Role in Circumventing P-glycoprotein-Mediated Resistance

This compound is an investigational oral drug formulation that combines irinotecan with encequidar (B1663005) (formerly HM30181AK), a potent and selective inhibitor of P-glycoprotein. cancer.govspringer.com This combination is specifically designed to overcome the challenge of P-gp-mediated drug efflux, which not only contributes to tumor resistance but also limits the oral bioavailability of many chemotherapeutic agents, including irinotecan. cancer.govspringer.com

By inhibiting P-gp at the intestinal wall and in tumor cells, encequidar prevents the efflux of co-administered irinotecan. cancer.gov This mechanism is intended to increase the intracellular concentration of irinotecan within cancer cells, thereby enhancing its conversion to SN-38 and maximizing its cytotoxic potential against the Top1 target. cancer.gov The minimal systemic absorption of encequidar is designed to confine its P-gp inhibitory action primarily to the gut and tumor, potentially reducing systemic toxicities associated with other P-gp inhibitors. springer.com

Preclinical Studies on this compound in Resistant Cell Lines

The principle behind this compound's design—combining a chemotherapeutic with a P-gp inhibitor to overcome resistance—is supported by preclinical research. Studies on encequidar have demonstrated its ability to reverse P-gp-mediated multidrug resistance in cancer cell lines.

In one key study, researchers investigated the effect of encequidar on the doxorubicin-resistant human colon cancer cell line SW620/AD300, which is known to overexpress P-glycoprotein. cancernetwork.com The findings demonstrated that encequidar effectively inhibited the P-gp transport activity in these resistant cells. This inhibition led to a reduction in doxorubicin (B1662922) efflux, which in turn enhanced the cytotoxicity of doxorubicin and promoted apoptosis. cancernetwork.com The study also revealed that the combination of encequidar and doxorubicin affected the cell's energy supply (TCA cycle) and glutathione (B108866) metabolism, further sensitizing the resistant cells to the chemotherapeutic agent. cancernetwork.com

While this study used doxorubicin, it validates the mechanism by which the encequidar component of this compound functions. By effectively shutting down the P-gp efflux pump, encequidar can restore the sensitivity of P-gp-overexpressing resistant cells to chemotherapy.

Table 1: Mechanisms of Irinotecan Resistance
Mechanism CategorySpecific MechanismEffect on Irinotecan/SN-38 Action
Target AlterationReduced Topoisomerase I (Top1) expressionDecreases available drug targets cancer.govcancernetwork.com
Target AlterationMutations in the TOP1 geneReduces binding affinity of SN-38 to Top1 cancer.govnih.gov
Drug EffluxOverexpression of P-glycoprotein (P-gp)Actively removes Irinotecan/SN-38 from the cell researchgate.netnih.gov
Drug MetabolismIncreased UGT1A1 enzyme activityAccelerates detoxification of active SN-38 nih.govresearchgate.net
DNA RepairUpregulation of DNA repair pathways (e.g., HR)Repairs drug-induced DNA double-strand breaks cancer.govresearchgate.net

Restoration of Irinotecan Sensitivity in P-gp Overexpressing Models

P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1) or ABCB1, is a prominent member of the ATP-binding cassette (ABC) transporter superfamily. nih.govmdpi.com It functions as an ATP-dependent efflux pump, actively removing a wide array of xenobiotics, including various anticancer drugs, from cells. mdpi.comnih.gov Overexpression of P-gp is a well-documented mechanism of multidrug resistance in cancer cells, preventing cytotoxic agents from reaching their intracellular targets in sufficient concentrations. nih.gov

Both irinotecan and its more potent active metabolite, SN-38, are substrates for P-gp. nih.gov Preclinical studies have demonstrated that increased expression of P-gp is associated with acquired resistance to SN-38 in colon cancer cell lines. spandidos-publications.com In vivo studies using mouse models have further confirmed the role of P-gp in the systemic clearance of both irinotecan and SN-38. nih.gov Mice lacking P-gp (Mdr1a/b−/− mice) showed a significant 1.6-fold increase in systemic exposure to both irinotecan lactone and SN-38 lactone compared to wild-type mice following a 40 mg/kg dose. nih.gov This indicates that P-gp plays a crucial role in the elimination of these compounds. nih.gov

Strategies to restore sensitivity in P-gp overexpressing models have primarily focused on the use of P-gp inhibitors. Although early-generation inhibitors faced challenges with toxicity and adverse pharmacokinetic interactions, research continues to explore this approach. mdpi.comnih.gov In vivo studies with P-gp inhibitors like cyclosporine A and verapamil (B1683045) have shown that these agents can enhance the bioavailability of irinotecan and reduce its biliary excretion. nih.gov

Table 1: Effect of P-gp on Irinotecan and SN-38 Exposure in a Preclinical Model

Compound Genotype of Mouse Model Systemic Exposure (Fold Increase vs. Wild-Type) Key Finding Reference
Irinotecan (lactone) P-gp deficient (Mdr1a/b−/−) 1.6 P-gp significantly contributes to the systemic clearance of irinotecan. nih.gov
SN-38 (lactone) P-gp deficient (Mdr1a/b−/−) 1.6 P-gp plays a key role in the elimination of the active metabolite SN-38. nih.gov

Other Resistance Mechanisms and Potential Preclinical Intervention Strategies

Beyond single-transporter-mediated efflux, resistance to this compound is a multifactorial issue involving the complex biology of the cancer cell and its surrounding environment.

Cancer stem cells (CSCs) are a subpopulation of tumor cells characterized by their capacity for self-renewal and differentiation, which are believed to drive tumor initiation, metastasis, and recurrence. nih.govdrpress.org A growing body of evidence suggests that CSCs contribute significantly to chemoresistance, including resistance to irinotecan. drpress.orgnih.gov

In colorectal cancer (CRC), cells with a CSC-like phenotype have been shown to be inherently resistant to irinotecan. nih.gov For example, tumorigenic colon cancer cells expressing the marker CD133+ reproduce the original tumor's properties and exhibit drug resistance when implanted in immunodeficient mice. nih.govresearchgate.net One mechanism linking CSCs to irinotecan resistance involves the epithelial-mesenchymal transition (EMT), a process where epithelial cells acquire mesenchymal, fibroblast-like properties. A study on colon cancer cells established that the overexpression of the EMT-inducing transcription factor Twist1 led to a decreased sensitivity to irinotecan. nih.gov These Twist1-overexpressing cells also displayed CSC-like characteristics and biomarkers. nih.gov

Furthermore, irinotecan treatment itself can induce stemness and metastatic properties. mdpi.comnih.gov Studies have shown that irinotecan can upregulate markers such as CD44, Sox2, and Oct4, which are associated with cancer stem cells. mdpi.com

Preclinical strategies are being explored to target CSCs and overcome this resistance. One approach involves interfering with the DNA damage response (DDR) pathways that are often highly active in CSCs. The staurosporin derivative UCN-01, a broad-spectrum kinase inhibitor, was found to potentiate the activity of irinotecan in CRC-SC-derived models both in vitro and in vivo. nih.gov This effect was linked to the interference with the DNA damage response mediated by the kinase Chk1. nih.gov The use of a more specific Chk1/2 inhibitor, LY2603618, in combination with irinotecan also resulted in a significant reduction of CRC-SC growth in vivo, confirming that targeting the Chk1-mediated DDR is a promising strategy to counteract irinotecan resistance in CSCs. nih.gov

Table 2: Preclinical Strategies Targeting Cancer Stem Cells to Overcome Irinotecan Resistance

Target / Strategy Agent(s) Cancer Model Key Finding Reference
DNA Damage Response (Chk1) UCN-01, LY2603618 Colorectal Cancer Stem-like Cells (CRC-SCs) Inhibition of Chk1 potentiates the antitumor activity of irinotecan and reduces CRC-SC growth in vivo. nih.gov
Epithelial-Mesenchymal Transition (EMT) (Targeting Twist1) Colon Cancer Cells (LoVo) Twist1-induced EMT and CSC-like phenotype contribute to acquired irinotecan resistance. nih.gov

Autophagy is a cellular catabolic process where dysfunctional or unnecessary cellular components are degraded and recycled. frontiersin.org In the context of cancer therapy, autophagy can play a dual role. It can promote cell death, but it can also act as a survival mechanism, allowing cancer cells to withstand the stress induced by chemotherapy, thereby contributing to drug resistance. nih.govmdpi.com

Several preclinical studies have demonstrated that irinotecan treatment can induce autophagy in cancer cells. nih.govnih.gov In gastric cancer cell lines, irinotecan was found to induce autophagy-dependent apoptosis, suggesting a pro-death role in this context. nih.govnih.gov However, in other models, particularly in colon cancer, autophagy has been identified as a pro-survival mechanism that contributes to irinotecan resistance. nih.gov It has been reported that survival-promoting autophagy is activated to protect colon cancer cells from the cytotoxic effects of irinotecan. nih.gov Research has shown that irinotecan-resistant cancer cell lines exhibit increased levels of autophagy compared to their drug-sensitive counterparts. researchgate.net

This pro-survival role makes autophagy an attractive target for overcoming irinotecan resistance. The inhibition of autophagy has been shown to suppress the antitumor activity of irinotecan in certain gastric cancer models, highlighting the complexity of its role. nih.gov In these models, using autophagy inhibitors like 3-methyladenine (B1666300) (3-MA), which suppresses the initial stages of autophagosome formation, or chloroquine (B1663885) (CQ), which blocks the fusion of autophagosomes with lysosomes, attenuated the effects of irinotecan. nih.gov This suggests that in some contexts, autophagy is required for the drug to exert its full apoptotic effect. Conversely, in resistance settings where autophagy is a survival mechanism, its inhibition could potentially re-sensitize cells to treatment. mdpi.com

Table 3: Role of Autophagy in Irinotecan Response

Cancer Type Role of Autophagy Effect of Autophagy Inhibition Key Finding Reference
Gastric Cancer Promotes irinotecan-induced apoptosis Suppresses the antitumor activity of irinotecan Irinotecan stimulates autophagy-dependent apoptosis, and inhibiting autophagy can reduce the drug's efficacy. nih.govnih.gov
Colon Cancer Acts as a pro-survival mechanism, contributing to resistance (Potential to re-sensitize cells) Survival-promoting autophagy is activated to protect tumor cells from irinotecan's cytotoxic effects. nih.gov

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix that significantly influences tumor progression and response to therapy. impactfactor.org Factors within the TME, such as hypoxia and interactions with stromal cells, can contribute to irinotecan resistance. impactfactor.org Preclinical research is actively exploring ways to modulate the TME to overcome this resistance and improve the efficacy of this compound. impactfactor.org

One key mechanism involves the activation of signaling pathways that promote inflammation and cell survival. Studies have shown that irinotecan treatment can activate the transcription factor nuclear factor kappa B (NF-κB). mdpi.comnih.gov In preclinical colon cancer models, irinotecan-mediated activation of NF-κB signaling was found to modulate immune and inflammatory genes, which may compromise the drug's efficacy and promote resistance. mdpi.comnih.gov The suppression of NF-κB was shown to sensitize colon cancer cells to irinotecan. mdpi.com

Irinotecan treatment has also been observed to upregulate the expression of osteopontin (B1167477) (OPN), an oncogenic molecule, and PD-L1, an immune checkpoint protein. mdpi.com The upregulation of these molecules can contribute to a more immunosuppressive TME and promote tumor survival. mdpi.com Preclinical findings suggest that targeting these downstream signaling pathways could be a viable strategy to overcome resistance. mdpi.comnih.gov Specifically, the inhibition of OPN and NF-κB signaling has been shown to potentiate the efficacy of irinotecan in colorectal cancer models. mdpi.com These results indicate that combining this compound with agents that target components of the TME, such as NF-κB inhibitors or immunomodulatory therapies, holds promise for improving treatment outcomes. mdpi.com

Table of Compounds Mentioned

Structural Activity Relationship and Drug Design Considerations

Chemical Structure of Irinotecan (B1672180) and its Active Metabolite SN-38

Irinotecan is a semi-synthetic, water-soluble derivative of camptothecin (B557342), a natural alkaloid. nih.gov It functions as a prodrug, meaning it is converted within the body into its active form. nih.gov The chemical structure of irinotecan features a pentacyclic ring system characteristic of camptothecins, with a bis-piperidine side chain that enhances its water solubility. nih.gov

The potent antitumor activity of irinotecan is attributed to its active metabolite, SN-38 (7-ethyl-10-hydroxycamptothecin). nih.govwikipedia.org The conversion from irinotecan to SN-38 occurs through hydrolysis, a reaction catalyzed by carboxylesterase enzymes in the liver. patsnap.com Structurally, SN-38 retains the core pentacyclic structure of irinotecan but lacks the bulky, water-solubilizing side chain. researchgate.netresearchgate.net This structural change results in a molecule that is significantly more potent, with studies indicating that SN-38 is up to 1000 times more active than its parent compound, irinotecan. wikipedia.orgnih.gov Both irinotecan and SN-38 exist in a pH-dependent equilibrium between an active lactone form and an inactive carboxylate form. researchgate.net

CompoundMolecular FormulaKey Structural Features
IrinotecanC33H38N4O6Pentacyclic camptothecin core, bis-piperidine side chain. fda.gov
SN-38C22H20N2O5Pentacyclic camptothecin core, phenolic hydroxyl group. nih.gov

Encequidar (B1663005) (HM30181A) Structure and its Design as an Intestine-Specific P-gp Inhibitor

Encequidar (also known as HM30181A) is a potent and selective inhibitor of the P-glycoprotein (P-gp) efflux pump. selleckchem.commedchemexpress.com Its chemical structure is N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide. nih.gov

The design of encequidar as an intestine-specific P-gp inhibitor is a key aspect of its therapeutic utility. This specificity is achieved through medicinal chemistry strategies aimed at limiting its systemic absorption. nih.gov While structurally related to other P-gp inhibitors like tariquidar (B1662512), encequidar was modified to have a higher topological polar surface area, which significantly reduces its membrane permeability. researchgate.net This poor oral bioavailability is intentional; it ensures that when administered orally, encequidar remains largely within the gastrointestinal tract. nih.govresearchgate.net This localized action allows it to inhibit intestinal P-gp without causing systemic inhibition, which could lead to broader toxicity. nih.gov Encequidar selectively binds to and inhibits the P-gp efflux pump in intestinal epithelial cells, thereby preventing the pump from expelling co-administered drugs back into the gastrointestinal lumen. mycancergenome.org

Structure-Activity Relationships (SAR) of P-glycoprotein Inhibitors

The development of effective P-gp inhibitors like encequidar has been guided by extensive structure-activity relationship (SAR) studies. These studies analyze how the chemical structure of a compound relates to its biological activity, in this case, the inhibition of P-gp.

P-gp is known for its ability to bind to a wide variety of structurally diverse molecules. nih.gov However, SAR analyses have identified several common features in potent P-gp inhibitors:

Hydrophobicity and Aromatic Interactions : A high degree of lipophilicity (hydrophobicity) is a common characteristic of P-gp substrates and inhibitors. tandfonline.comresearchgate.net The large internal cavity of P-gp is predominantly hydrophobic, and interactions with hydrophobic and aromatic amino acid residues (like phenylalanine, tryptophan, and tyrosine) are crucial for binding. mdpi.comstanford.edu Pharmacophore models for P-gp inhibitors often include multiple hydrophobic features and aromatic rings. drugbank.comresearchgate.net

Basic Tertiary Nitrogen Atom : The presence of at least one basic tertiary nitrogen atom is a significant contributor to P-gp inhibitory activity. nih.govresearchgate.net

Molecular Size and Shape : A longer molecular axis is often correlated with stronger MDR reversal activity. nih.govresearchgate.net

The design of encequidar was informed by the SAR of earlier P-gp inhibitors, such as tariquidar. acs.org Tariquidar's structure, which includes a tetrahydroisoquinoline ring and an anthranilamide portion, demonstrated the importance of these components for potent P-gp inhibition. acs.org However, tariquidar is also systemically bioavailable. acs.org

The optimization of encequidar focused on retaining the high P-gp inhibitory potency while minimizing systemic absorption. researchgate.net This was achieved by modifying the tariquidar scaffold to increase the molecule's polarity. researchgate.net These architectural changes, while preserving the necessary motifs for P-gp binding, result in poor membrane permeability, confining the inhibitor's action primarily to the gut. researchgate.net

Medicinal Chemistry Approaches for Enhancing Oral Bioavailability of Chemotherapeutics

Many chemotherapeutic agents, including irinotecan, have low oral bioavailability, which has traditionally necessitated intravenous administration. researchgate.netsemanticscholar.org This poor bioavailability is often due to a combination of factors, including poor solubility, instability in the gastrointestinal tract, and efflux by transporters like P-gp. researchgate.net Medicinal chemistry offers several strategies to overcome these hurdles:

Prodrugs : A common approach is to chemically modify the drug into a prodrug, an inactive or less active precursor that is converted into the active drug in the body. researchgate.net This can improve solubility or absorption. Irinotecan itself is a prodrug of the more active SN-38. nih.gov

Formulation Adjustments : Modifying the drug's formulation, for instance, through micronization, nanosizing, or creating solid dispersions, can improve dissolution and absorption. researchgate.netsemanticscholar.org

Pharmacological Interventions : Co-administering the chemotherapeutic agent with an inhibitor of efflux transporters (like P-gp) or metabolic enzymes can prevent the drug from being pumped out of intestinal cells or broken down before it can reach systemic circulation. researchgate.netnih.gov This strategy is known as pharmacokinetic boosting. researchgate.net

Design Principles of Oratecan as a Co-formulation Strategy

This compound is an investigational product that exemplifies the co-formulation strategy, combining irinotecan with the P-gp inhibitor encequidar. nih.govresearchgate.net The design principle of this compound is to leverage the intestine-specific P-gp inhibition by encequidar to overcome a primary barrier to the oral bioavailability of irinotecan and its active metabolite, SN-38. researchgate.net

Both irinotecan and SN-38 are substrates of the P-gp efflux pump. researchgate.net When taken orally, P-gp in the intestinal lining actively transports these compounds out of the cells and back into the gut lumen, significantly limiting their absorption into the bloodstream. researchgate.netmycancergenome.org

The co-formulation in this compound addresses this directly:

Localized P-gp Inhibition : Orally administered encequidar acts locally in the intestine to inhibit P-gp. researchgate.net

Increased Absorption : By blocking the P-gp efflux mechanism, encequidar allows for greater absorption of the co-administered irinotecan across the intestinal wall. mycancergenome.org

Enhanced Bioavailability : This increased absorption leads to higher plasma concentrations of irinotecan and, subsequently, its active metabolite SN-38, making oral administration a viable alternative to intravenous infusion. nih.gov

This strategy of combining a therapeutic agent with a specific transport inhibitor is a deliberate medicinal chemistry approach to enhance the oral bioavailability of potent chemotherapeutics that would otherwise be ineffective when taken by mouth. researchgate.netnih.gov

Rational Design of Future Oral Topoisomerase I Inhibitor Analogs or Combination Agents

The development of oral topoisomerase I inhibitors, exemplified by formulations of irinotecan like this compound, marked a significant step in cancer chemotherapy. However, challenges such as metabolic instability, drug resistance, and inter-patient pharmacokinetic variability necessitate the rational design of next-generation agents. Future research focuses on creating analogs and combination therapies that enhance efficacy, improve the therapeutic window, and overcome resistance mechanisms.

A primary goal in designing new analogs is to improve the stability of the camptothecin lactone E-ring, which is essential for its topoisomerase I inhibitory activity. nih.govnih.gov This ring is susceptible to hydrolysis to an inactive carboxylate form at physiological pH. nih.gov Strategies to stabilize this ring include the synthesis of "homocamptothecins," which feature a more stable seven-membered β-hydroxylactone ring. nih.govresearchgate.net These modifications aim to maintain the active form of the drug for longer periods, potentially increasing its antitumor effect.

Another key area of rational design is overcoming multidrug resistance, often mediated by ATP-binding cassette (ABC) transporters like ABCG2 (breast cancer resistance protein). These transporters actively efflux drugs such as SN-38 (the active metabolite of irinotecan) from cancer cells, reducing their intracellular concentration and efficacy. nih.gov Future analogs are being designed to be poor substrates for these efflux pumps. For instance, Gimatecan, a lipophilic camptothecin analog, was developed for rapid cellular uptake and accumulation, thereby circumventing efflux-mediated resistance. nih.gov

The table below summarizes key structure-activity relationship (SAR) findings that guide the rational design of new camptothecin analogs.

Structural Modification Site Modification Type Impact on Activity/Properties Rationale/Goal
A/B Rings (Quinoline Moiety) Substitution at C-7, C-9, C-10, C-11Can significantly alter potency, solubility, and interaction with efflux pumps. researchgate.netacs.orgImprove water solubility (e.g., Topotecan), create prodrugs (e.g., Irinotecan), and evade resistance.
E Ring (Lactone) Modification to a 7-membered ring (Homocamptothecins)Increases the stability of the active lactone form against hydrolysis. nih.govEnhance bioavailability and prolong the duration of action.
C-20 (Chiral Center) Maintaining (S)-configurationThe (S)-configuration is absolutely required for topoisomerase I inhibition; the (R)-configuration is inactive. nih.govEnsure the compound retains its ability to bind to the Top1-DNA complex.
General Structure Increased lipophilicityCan lead to rapid cell uptake and accumulation. nih.govOvercome efflux pump-mediated resistance and improve cell penetration.

Beyond single-agent analogs, the rational design of combination therapies is a promising strategy. eurekaselect.com The goal is to exploit synergistic interactions between drugs to enhance cancer cell killing and overcome resistance. mdpi.com Combining topoisomerase I inhibitors with agents that target DNA damage response (DDR) pathways, such as PARP inhibitors, is an area of intense investigation. nih.gov The rationale is that by inhibiting topoisomerase I, single-strand DNA breaks are created; subsequent inhibition of PARP (which is crucial for repairing these breaks) leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality. nih.govmdpi.com

Furthermore, novel drug delivery systems are being developed as a form of combination agent design. Liposomal formulations, such as nanoliposomal irinotecan, are designed to alter the pharmacokinetics of the drug, leading to prolonged circulation and potentially increased accumulation in tumor tissue. nih.govresearchgate.net This approach can enhance the therapeutic index by increasing the drug concentration at the tumor site while reducing systemic exposure. nih.gov

The table below outlines examples of next-generation inhibitors and combination strategies.

Agent/Strategy Class/Type Design Rationale Status/Goal
Gimatecan Camptothecin AnalogLipophilic derivative designed for rapid cell uptake and retention to evade efflux pumps. nih.govTo overcome multidrug resistance.
Diflomotecan HomocamptothecinContains a more stable seven-membered lactone ring to resist hydrolysis. nih.govTo improve metabolic stability and maintain activity.
Indenoisoquinolines Non-Camptothecin InhibitorNovel chemical scaffold that traps the Top1-DNA complex, with a different DNA cleavage signature than camptothecins. nih.govnih.govTo develop new classes of inhibitors with potentially different resistance profiles.
Combination with PARP Inhibitors Combination TherapyTo induce synthetic lethality by inhibiting two key DNA repair pathways. nih.govTo increase efficacy, especially in tumors with existing DNA repair defects (e.g., BRCA mutations).
Nanoliposomal Irinotecan Drug Delivery SystemEncapsulates irinotecan to improve pharmacokinetics, tumor accumulation, and stability. nih.govresearchgate.netTo enhance efficacy and reduce systemic toxicity.

Ultimately, the future of oral topoisomerase I inhibitor therapy lies in a multi-pronged approach that combines medicinal chemistry to create superior analogs with a deep understanding of tumor biology to devise effective combination strategies. researchgate.net These efforts aim to produce treatments that are not only more effective but also tailored to specific patient and tumor profiles.

Based on the available research, there is a significant lack of specific public information regarding the use of the chemical compound "this compound" within the advanced methodological framework you provided. Searches for this compound's application in novel in vitro and in vivo preclinical models such as three-dimensional (3D) cell culture systems, organoid models, microfluidic platforms, Genetically Engineered Mouse Models (GEMMs), and co-clinical trial models did not yield specific research findings.

The existing literature primarily focuses on the clinical development of this compound (also referred to as VAL-413 or oral irinotecan HCl), detailing its pharmacokinetics, safety, and tolerability in human clinical trials. edisononcology.comedisononcology.comnih.gov this compound is identified as a novel oral formulation of irinotecan hydrochloride, developed to offer a more convenient and palatable alternative to intravenous administration. edisononcology.comedisononcology.com

While there is extensive research on irinotecan, the active component of this compound, in various advanced preclinical models—including 3D cell cultures, organoids, and different mouse models nih.govcancer.govecancer.orgnih.govnih.gov—this information does not directly pertain to the specific formulation of this compound.

Due to the strict instruction to focus solely on "this compound" and adhere to the provided outline, it is not possible to generate the requested article. To do so would require extrapolating from data on irinotecan, which would violate the directive not to introduce information outside the explicit scope of the requested topic. Therefore, the detailed, informative, and scientifically accurate content for each specified section and subsection on this compound cannot be provided at this time.

Advanced Methodologies and Future Research Directions

Omics-Based Approaches in Oratecan Research

"Omics" technologies provide a comprehensive, high-throughput view of the molecular landscape of cells and tissues, offering profound insights into drug action and resistance.

Genomic and transcriptomic analyses are pivotal in identifying the molecular determinants of a patient's response to this compound. Since this compound's efficacy is driven by irinotecan (B1672180), research focuses on genes that influence irinotecan's metabolic pathway and its mechanism of action.

Whole-genome and transcriptome sequencing of tumor samples can reveal key mechanisms of resistance. Studies on irinotecan have identified several genes whose expression levels correlate with sensitivity or resistance. For instance, transcriptomic profiling of colorectal cancer cell lines has shown that genes promoting cell proliferation, such as CDC20, FZD7, and CTNNAL1, are associated with resistance to irinotecan. semanticscholar.org

Furthermore, resistance can emerge through the gradual accumulation of mutations in non-coding DNA regions that serve as topoisomerase I cleavage sites. nih.govbiorxiv.org These mutations, guided by the drug's target enzyme itself, can revert drug-sensitive sequences back to a state that is less prone to cleavage, thereby reducing the formation of DNA breaks upon subsequent drug exposure. nih.govbiorxiv.org Transcriptomic analysis can also uncover the upregulation of drug efflux pumps (e.g., ABC transporters) or alterations in DNA repair pathways that contribute to resistance. nih.gov Another layer of complexity is the tumor's microenvironment; RNA-sequencing data has suggested that irinotecan can activate the NF-κB signaling pathway, which in turn modulates various immune and inflammatory genes that may compromise the drug's efficacy over time. mdpi.com

Table 1: Genes Associated with Irinotecan Response and Resistance
GeneFunction/PathwayRole in Irinotecan ResponseSource
TOP1Drug Target (Topoisomerase I)Mutations can prevent SN-38 binding, leading to resistance. nih.gov
ABCC2/MRP2Drug Efflux PumpUpregulation can increase efflux of irinotecan/SN-38, causing resistance. nih.gov
UGT1A1Drug Metabolism (Glucuronidation)Genetic variants affect SN-38 detoxification; poor metabolism is linked to toxicity. wikipedia.org
CES2Drug Metabolism (Activation)Converts irinotecan to active SN-38. Expression levels can influence drug efficacy. nih.gov
NF-κB Pathway GenesInflammation & SurvivalActivation by irinotecan can promote resistance and modulate the immune response. mdpi.com
CDC20, FZD7Cell ProliferationHigher expression correlated with resistance in colorectal cancer cells. semanticscholar.org

Proteomics and metabolomics offer a functional readout of the cellular state following drug exposure, providing direct insights into this compound's mechanism of action and its systemic effects.

Proteomic studies, often using techniques like mass spectrometry, can quantify changes in protein expression and post-translational modifications after this compound treatment. This can validate genomic findings and uncover novel mechanisms. For example, research on irinotecan has demonstrated changes in the levels and activation states of key proteins involved in apoptosis and cell cycle regulation, such as p53, cyclin-dependent kinase inhibitors, and oncogenic proteins like c-Myc and Cyclin D1. mdpi.com Proteomics can also identify changes in the expression of immunomodulatory molecules like PD-L1, which could be induced by irinotecan treatment and suggest potential combination strategies. mdpi.com

Metabolomics, the study of small molecule metabolites, provides a real-time snapshot of cellular metabolism and drug-induced physiological changes. nih.gov Pharmacometabolomic studies in patients receiving irinotecan have revealed a distinct plasma signature of drug exposure. nih.govresearchgate.net This signature includes elevated levels of purine (B94841) and pyrimidine (B1678525) nucleobases, which are breakdown products resulting from the DNA damage caused by SN-38. nih.govnih.gov Additionally, increases in circulating acylcarnitines and specific amino acid metabolites have been observed, suggesting that irinotecan induces mitochondrial dysfunction and oxidative stress, particularly in the liver. nih.govresearchgate.net These metabolic markers could serve as early indicators of drug activity and toxicity.

Table 2: Key Metabolomic Changes Following Irinotecan/SN-38 Exposure
Metabolite ClassSpecific ExamplesObserved ChangeInferred Biological ProcessSource
Purine/Pyrimidine NucleobasesThymine, Uracil, XanthineIncreaseNucleotide degradation following DNA double-strand breaks. nih.govresearchgate.net
AcylcarnitinesPropionylcarnitine, MalonylcarnitineIncreaseMitochondrial dysfunction and inhibition of fatty acid β-oxidation. nih.govnih.gov
Amino Acid MetabolitesN-α-acetyllysine, 2-aminoadipic acidIncreaseOxidative stress and altered amino acid metabolism. nih.govresearchgate.net

Computational Modeling and Bioinformatics in Drug Development

Computational and bioinformatic approaches are essential for integrating complex omics data, predicting drug behavior, and optimizing therapeutic strategies for this compound.

In silico techniques, such as molecular docking and pharmacophore modeling, are used to simulate and predict the interaction between a drug and its biological target at an atomic level. For this compound, this involves two primary interactions: the binding of its active metabolite SN-38 to the topoisomerase I-DNA complex and the binding of encequidar (B1663005) to the P-glycoprotein pump. researchgate.netmdpi.com

Computational models can elucidate how SN-38 stabilizes the cleavage complex, preventing DNA religation. mdpi.com These simulations are crucial for understanding how specific mutations in the TOP1 gene might alter the binding pocket and confer resistance. nih.gov Similarly, modeling the interaction between encequidar and P-gp can help refine the design of P-gp inhibitors to be more potent and selective, ensuring they effectively block drug efflux in the intestine with minimal systemic absorption. researchgate.netresearchgate.net

Network pharmacology moves beyond the single-target paradigm to analyze the effects of a drug across the entire biological network. aacrjournals.org For this compound, this approach maps the downstream consequences of topoisomerase I inhibition. While the primary effect is DNA damage, this event triggers a cascade of responses involving DNA repair pathways, cell cycle checkpoints, and apoptotic signaling.

Bioinformatic analysis of transcriptomic and proteomic data can construct a "drug-target-disease" network. Studies have shown that SN-38's effects extend beyond its primary target; for example, it can inhibit the transcription of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of cellular antioxidant responses, which may contribute to chemosensitization. nih.gov By mapping these intricate connections, network pharmacology can help predict off-target effects, identify mechanisms of synergy with other drugs, and uncover novel therapeutic applications for this compound. mdpi.comnih.gov

The future of cancer therapy lies in personalized drug combinations, and computational algorithms are key to achieving this. Machine learning (ML) and artificial intelligence (AI) can integrate multi-omics data from patients to build predictive models of treatment response. nih.govnews-medical.net

For this compound, algorithms can be trained on datasets containing genomic, transcriptomic, and clinical outcome data from patients treated with irinotecan-containing regimens like FOLFIRI. nih.gov Such models have successfully identified gene expression patterns that can classify patients as likely responders or non-responders with high accuracy. nih.gov Furthermore, ML algorithms can analyze pharmacokinetic parameters to predict the likelihood of severe toxicities for an individual patient, allowing for proactive adjustments. nih.gov By leveraging these predictive models, clinicians can optimize the use of this compound, selecting it for patients most likely to benefit and identifying the most synergistic and tolerable combination therapies. nih.govresearchgate.net

Exploration of this compound's Impact on the Tumor Microenvironment (preclinical)

This compound, a combination of the P-glycoprotein (P-gp) inhibitor encequidar and the topoisomerase I inhibitor irinotecan, is designed to enhance the oral bioavailability and intratumoral concentration of irinotecan and its active metabolite, SN-38. nih.gov The rationale is that by blocking the P-gp efflux pump, which contributes to multidrug resistance, higher and more sustained levels of the cytotoxic agent can be achieved within the tumor microenvironment (TME). Preclinical research into delivery systems with similar goals, such as nanoliposomal irinotecan (nal-IRI), has demonstrated that increasing the intratumoral accumulation of SN-38 is a critical factor for antitumor activity. nih.govsemanticscholar.org In preclinical xenograft models, nal-IRI achieved higher intratumoral concentrations of both irinotecan and SN-38 compared to the standard formulation, leading to superior tumor growth inhibition. nih.govsemanticscholar.org This suggests that this compound's primary impact on the TME is likely driven by the increased local concentration of its active components.

Direct preclinical studies detailing the specific effects of the this compound combination (encequidar and irinotecan) on immune cell populations within the tumor microenvironment are limited. However, the effects of chemotherapy on the immune system are an area of active investigation. Certain cytotoxic agents have been reported to promote immunogenicity by inducing immunogenic cell death or by decreasing immunosuppressive cell populations like myeloid-derived suppressor cells (MDSCs) and regulatory T-cells (Tregs). frontiersin.org

While not a direct oncology model, preclinical research on irinotecan has shown it can modulate inflammatory responses. In a study using primary human synovial fibroblasts to model viral arthritis, irinotecan was found to potentiate the antiviral response to a viral mimic while simultaneously inhibiting pro-inflammatory pathways stimulated by interleukin-1β (IL-1β). nih.gov This was associated with the regulation of key signaling genes like STAT1, STAT2, p53, and NF-κB. nih.gov These findings suggest that irinotecan has the potential to interact with immune and inflammatory signaling, though further preclinical research is required to understand how P-gp inhibition and the resulting altered pharmacokinetics of this compound specifically modulate the immune cell landscape within the TME.

The interaction between tumor cells and the surrounding stroma, which includes endothelial cells that form blood vessels, is crucial for tumor growth. nih.govmdpi.com Anti-angiogenic therapy is a key strategy in oncology. cancernetwork.com Preclinical studies have demonstrated that irinotecan's active metabolite, SN-38, possesses anti-angiogenic properties, particularly when administered in a low-dose, frequent schedule known as metronomic chemotherapy. nih.gov

In vitro experiments showed that metronomic concentrations of SN-38 preferentially inhibited the proliferation of human endothelial cells over colorectal cancer cells. nih.gov This treatment also induced apoptosis in endothelial cells and significantly increased the expression and secretion of thrombospondin-1 (TSP-1), a potent endogenous inhibitor of angiogenesis. nih.gov

These in vitro findings were corroborated in an in vivo human colorectal cancer xenograft model. Metronomic administration of irinotecan significantly inhibited tumor growth without causing toxicity and was associated with a marked decrease in microvessel density within the tumors. nih.gov Furthermore, tumors from mice treated with metronomic irinotecan showed increased gene expression of the anti-angiogenic factor TSP-1. nih.gov These preclinical results indicate that a sustained presence of low-concentration SN-38, a condition this compound aims to facilitate through oral administration and P-gp inhibition, can directly target the tumor vasculature.

Table 1: Preclinical Anti-Angiogenic Effects of Metronomic SN-38 (Irinotecan Metabolite)
Model SystemFindingSpecific OutcomeReference
In Vitro (Endothelial & Colorectal Cancer Cells)Preferential inhibition of endothelial cell proliferationSN-38 showed greater inhibition of HUVEC and HMVEC-d cells compared to HT-29 and SW620 cancer cells. nih.gov
In Vitro (Endothelial Cells)Induction of apoptosisIncreased programmed cell death in endothelial cells upon exposure to SN-38. nih.gov
In Vitro (Endothelial Cells)Upregulation of anti-angiogenic factorIncreased expression and secretion of Thrombospondin-1 (TSP-1). nih.gov
In Vivo (HT-29 Colorectal Cancer Xenograft)Inhibition of tumor growthMetronomic CPT-11 (Irinotecan) significantly reduced tumor volume. nih.gov
In Vivo (HT-29 Colorectal Cancer Xenograft)Reduction in tumor vascularitySignificant decrease in microvessel density observed in treated tumors. nih.gov

Investigation of this compound's Potential in Novel Therapeutic Contexts (preclinical)

Preclinical research has explored the therapeutic potential of irinotecan beyond its established role in cancer chemotherapy. A notable example is its investigation in the context of infectious inflammatory diseases. A study using primary human synovial fibroblasts (HSF) from patients with rheumatoid or osteoarthritis investigated irinotecan's effects in a model of viral arthritis. nih.gov

The study found that irinotecan demonstrated a dual modulatory capacity. When HSF were exposed to a viral mimic (polyinosinic:polycytidylic acid), irinotecan treatment enhanced the production of type I interferons, a key component of the innate antiviral response. nih.gov Conversely, when the cells were stimulated with the pro-inflammatory cytokine IL-1β, irinotecan significantly inhibited the expression of inflammatory mediators like CCL2 and CXCL8. nih.gov These effects were linked to the regulation of the NF-κB and p53 signaling pathways. nih.gov This preclinical work suggests a potential repurposing application for irinotecan in treating chronic and severe arthritis due to viral infections, where both antiviral and anti-inflammatory actions are desired. nih.gov

The development of therapies for rare cancers is often challenging due to the small patient populations available for clinical trials. nih.gov Therefore, robust preclinical models and drug repurposing strategies are critical. nih.gov While specific preclinical studies evaluating the this compound combination in rare cancers have not been prominently reported, its chemotherapeutic component, irinotecan, is utilized in therapeutic strategies for certain rare malignancies.

For instance, irinotecan in combination with temozolomide (B1682018) has been a standard combination used in clinical trials for treating young patients with recurrent or refractory neuroblastoma, a rare pediatric cancer. clinicaltrials.gov The rationale for such trials is built upon a foundation of preclinical data demonstrating irinotecan's activity. researchgate.net Preclinical studies have shown that irinotecan has growth inhibitory activity against various tumor types in xenograft models. researchgate.net The exploration of this compound in rare cancers that overexpress P-gp could be a rational future research direction, as it may overcome intrinsic or acquired resistance to irinotecan in these diseases.

Long-Term Biological and Pharmacological Consequences of Selective P-gp Inhibition in Preclinical Systems

The strategy of overcoming multidrug resistance by co-administering a P-gp inhibitor with a chemotherapeutic agent has been pursued for decades. nih.gov Early-generation inhibitors often failed due to their own toxicities, unpredictable pharmacokinetic interactions, and lack of specificity. nih.gov However, third-generation inhibitors, such as encequidar (the P-gp inhibitor in this compound) and tariquidar (B1662512) (XR9576), were designed to be more potent and selective with fewer off-target effects.

Preclinical studies with these advanced inhibitors have sought to characterize their long-term effects. An important feature is a long duration of action. In vitro studies with tariquidar demonstrated that after the inhibitor was removed from the medium, its P-gp inhibitory effects persisted for over 22 hours, suggesting a strong and direct interaction with the transporter protein. nih.gov

A critical concern with long-term P-gp inhibition is the potential to dangerously increase the systemic toxicity of the co-administered chemotherapy. However, preclinical in vivo studies have provided reassuring data. In mice, the co-administration of efficacious doses of tariquidar did not significantly alter the plasma pharmacokinetics of paclitaxel (B517696) or increase the toxicity of various cytotoxic drugs, including doxorubicin (B1662922), paclitaxel, etoposide, and vincristine. nih.govaacrjournals.org Similarly, clinical studies based on preclinical data have suggested that encequidar does not induce P-gp expression with long-term therapy, which would otherwise lead to a loss of efficacy over time. researchgate.netnih.gov These preclinical findings suggest that long-term, selective P-gp inhibition may be achievable without the prohibitive toxicological consequences that hampered earlier inhibitors, a key factor for the viability of the this compound platform.

Q & A

What established protocols are recommended for synthesizing Oratecan in laboratory settings?

Basic
Synthesis of this compound typically involves multi-step organic reactions, with purification via high-performance liquid chromatography (HPLC) or recrystallization. Key steps include:

  • Characterization : Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for structural validation .
  • Purity standards : Use of analytical-grade solvents and adherence to Good Laboratory Practices (GLP) to ensure reproducibility .

Methodological Tip : Include detailed reaction conditions (e.g., temperature, catalysts) in supplementary materials to enable replication .

How do researchers validate the stability of this compound under varying storage conditions?

Basic
Stability studies employ accelerated degradation testing (e.g., 40°C/75% relative humidity) and analytical monitoring via HPLC or UV-Vis spectroscopy. Parameters assessed include:

  • Degradation kinetics : Calculation of half-life and identification of degradation byproducts .
  • Data reporting : Tabulate stability results with confidence intervals (Table 1).

Table 1 : Stability Data Comparison

ConditionHalf-life (days)Major Byproduct
25°C, dry180None
40°C, 75% RH45Compound X

What methodologies resolve contradictions in this compound’s pharmacokinetic data across in vivo models?

Advanced
Discrepancies often arise from interspecies metabolic differences or dosing regimens. Strategies include:

  • Comparative meta-analysis : Aggregate data from multiple studies to identify confounding variables (e.g., cytochrome P450 activity) .
  • Sensitivity testing : Adjust experimental parameters (e.g., administration route) and use physiologically based pharmacokinetic (PBPK) modeling .

Key Consideration : Report interspecies variability in metabolic pathways to contextualize findings .

How can computational models predict this compound’s interaction with novel biological targets?

Advanced
Molecular docking simulations and machine learning (ML) frameworks are used to identify binding affinities. Steps include:

  • Data curation : Use Protein Data Bank (PDB) structures and QSAR (Quantitative Structure-Activity Relationship) datasets .
  • Validation : Compare in silico predictions with in vitro assays (e.g., fluorescence polarization) .

Methodological Gap : Address limitations in force-field accuracy for flexible ligands .

What experimental designs minimize bias in this compound’s efficacy studies?

Advanced
Implement double-blinded randomized controlled trials (RCTs) with:

  • Control groups : Placebo and active comparators (e.g., established chemotherapeutics).
  • Endpoint criteria : Predefined metrics like tumor volume reduction or biomarker levels .
  • Statistical rigor : Power analysis to determine sample size and account for attrition bias .

Ethical Note : Obtain institutional review board (IRB) approval for human subject protocols .

Which analytical techniques best quantify this compound in complex biological matrices?

Basic
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity. Method optimization includes:

  • Sample preparation : Solid-phase extraction (SPE) to remove interferents .
  • Calibration : Use isotopically labeled internal standards (e.g., deuterated this compound) .

Data Reproducibility : Share instrument parameters (e.g., collision energy) in supplementary files .

How do researchers address batch-to-batch variability in this compound production?

Basic
Quality control (QC) protocols involve:

  • In-process checks : Monitor reaction intermediates via thin-layer chromatography (TLC).
  • Final product testing : Meet pharmacopeial standards for purity (>98%) using orthogonal methods (e.g., HPLC and NMR) .

Documentation : Maintain batch records with raw data for regulatory audits .

What strategies identify this compound’s metabolites in preclinical studies?

Advanced
High-resolution mass spectrometry (HRMS) coupled with metabolomics workflows:

  • Fragmentation patterns : Use MS² or MS³ to elucidate metabolite structures .
  • Isotope tracing : Track labeled this compound in urine or plasma samples .

Challenge : Differentiate phase I/II metabolites using enzymatic hydrolysis .

How can researchers optimize this compound’s formulation for enhanced bioavailability?

Advanced
Nanoparticle encapsulation or lipid-based delivery systems are explored. Evaluation metrics include:

  • In vitro release : Dialysis bag method under simulated physiological conditions.
  • Pharmacokinetic profiling : Compare AUC (Area Under the Curve) of free vs. formulated this compound .

Regulatory Aspect : Include stability data for regulatory submissions .

What gaps exist in understanding this compound’s mechanism of action in resistant cell lines?

Advanced
Resistance mechanisms (e.g., efflux pump upregulation) require:

  • Transcriptomic profiling : RNA-seq to identify differentially expressed genes .
  • Functional assays : siRNA knockdown of candidate genes to confirm role in resistance .

Future Direction : Explore combination therapies targeting resistance pathways .

Guidelines for Using This FAQ

  • Referencing : Cite primary literature and adhere to journal-specific formatting (e.g., ACS, APA) .
  • Data Sharing : Deposit raw datasets in repositories like Zenodo or Figshare to comply with open science mandates .
  • Ethical Compliance : Disclose conflicts of interest and funding sources in acknowledgments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.